4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a benzyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrole Ring: The initial step often involves the cyclization of a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, in the presence of ammonia or an amine under acidic or basic conditions.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The benzyl group can be added through a benzylation reaction using benzyl chloride and a base such as sodium hydride. The dimethoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of greener synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development and biochemical studies.
Medicine: Its structural features may allow it to interact with specific biological targets, making it useful in the design of new therapeutic agents.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-1-benzyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the dimethoxyphenyl group, which may reduce its biological activity.
4-acetyl-1-benzyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the methoxy groups, potentially altering its reactivity and interactions.
4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Uniqueness
The unique combination of functional groups in 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one provides it with distinct chemical and biological properties. The presence of both electron-donating methoxy groups and a hydroxyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-acetyl-1-benzyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-13(23)18-19(15-9-10-16(26-2)17(11-15)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDAWVABKVBJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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